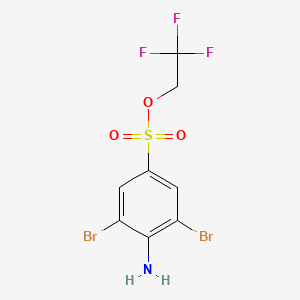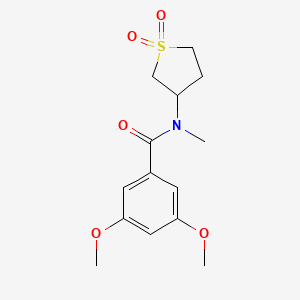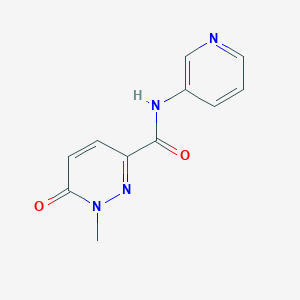![molecular formula C15H19ClN2O2 B2430986 4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride CAS No. 2411289-59-1](/img/structure/B2430986.png)
4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Molecular Structure Analysis
The molecular structure of oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 . The specific molecular structure of “this compound” is not available in the retrieved data.Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are largely influenced by the substitution pattern in these compounds . Specific chemical reactions involving “this compound” are not available in the retrieved data.Physical and Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The specific physical and chemical properties of “this compound” are not available in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) explored the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which shares a similar structure with the compound . This research highlights the process of synthesis and the potential antidepressant and antianxiety activities of these compounds (Kumar et al., 2017).
Aurora Kinase Inhibition for Cancer Treatment
The compound (2S, 4S) -1 - [(3-chloro-2-fluoro - phenyl) methyl] -4 - [[3-fluoro-6 - [(5-methyl -1H- pyrazole-3 -yl ) amino] -2-pyridyl] methyl] -2-methyl - piperidine-4-carboxylic acid, closely related to the query compound, has been identified as a potential inhibitor of Aurora A kinase, suggesting its utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Antibacterial Activity
Merugu et al. (2010) conducted a study on compounds including 1-(4-(4-piperidin-1-yl)phenyl)ethanone, which bears resemblance to the query compound. This research focused on the synthesis under microwave irradiation and the antibacterial activity of these compounds (Merugu et al., 2010).
Antagonist Activity at Dopamine Receptors
Rowley et al. (1997) investigated compounds including 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, structurally related to the query compound, as potential human dopamine D4 receptor ligands with selectivity over D2 receptors. This study offers insights into the antagonist activity at specific dopamine receptors (Rowley et al., 1997).
EGFR Inhibition for Cancer Therapy
A detailed study by Karayel (2021) on benzimidazole derivatives, including compounds with piperidine structures similar to the query compound, focused on their anti-cancer properties. This research utilized molecular docking studies to understand the mechanism of EGFR inhibition (Karayel, 2021).
Future Directions
Oxazole derivatives have been the focus of many research studies due to their wide spectrum of biological activities . They are considered valuable for medical applications . Future research may continue to explore the synthesis of various oxazole derivatives and screen them for their various biological activities .
Mechanism of Action
Target of Action
The primary targets of the compound EN300-7544993 are currently unknown. The compound contains an oxazole ring, which is a common feature in many biologically active compounds . Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and antioxidant effects . .
Mode of Action
Oxazole derivatives are known to interact with their targets in various ways, depending on the substitution pattern in the oxazole ring These interactions can lead to changes in the target’s function, which can result in the observed biological activities
Biochemical Pathways
Oxazole derivatives can affect multiple pathways due to their diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, glucose metabolism, and oxidative stress, among others
Pharmacokinetics
The pharmacokinetic properties of EN300-7544993, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, which is influenced by these ADME properties, is also unknown. Oxazole derivatives can have varied pharmacokinetic properties depending on their structure
Result of Action
Given the diverse biological activities of oxazole derivatives, the compound could potentially induce a variety of effects at the molecular and cellular levels . These effects could include changes in cell proliferation, inflammation, metabolic processes, and oxidative stress responses . More research is needed to determine the specific effects of EN300-7544993.
Properties
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2.ClH/c18-15(6-8-16-9-7-15)11-13-10-14(17-19-13)12-4-2-1-3-5-12;/h1-5,10,16,18H,6-9,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKXKUKXYKDFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=NO2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2430905.png)
![[4-(Dimethylamino)-6-hydrazinylpyrimidin-2-yl]methanol](/img/structure/B2430908.png)
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2430910.png)
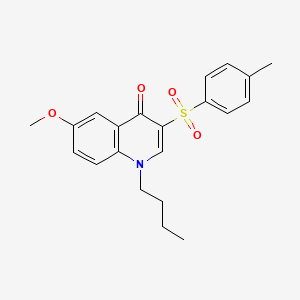
![2-[(4-bromophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2430912.png)
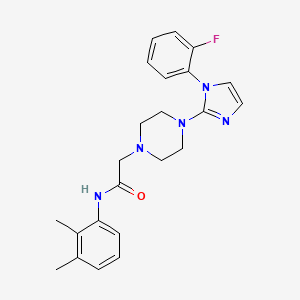

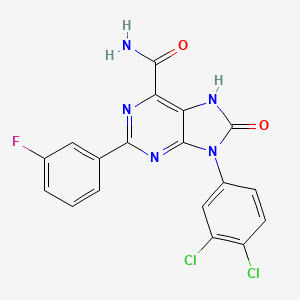
![Ethyl 1-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2430918.png)
![N-benzyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2430922.png)
